

N-(4-Bromo-2-chlorophenyl)acetamide CAS number 3460-23-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-(4-Bromo-2-chlorophenyl)acetamide</i>
Cat. No.:	B1581725

[Get Quote](#)

An In-depth Technical Guide to **N-(4-Bromo-2-chlorophenyl)acetamide** (CAS 3460-23-9)

Introduction: A Versatile Halogenated Intermediate

N-(4-Bromo-2-chlorophenyl)acetamide, registered under CAS number 3460-23-9, is a halogenated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring with bromine and chlorine atoms, along with an amide functional group, makes it a valuable precursor for the synthesis of more complex molecules.^[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical properties, a validated synthesis protocol, key applications, and essential safety protocols. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical compounds and other fine chemicals.^{[2][3]}

Molecular Structure and Chemical Identity

The structural foundation of **N-(4-Bromo-2-chlorophenyl)acetamide** is an acetanilide core, substituted at the ortho-position with a chlorine atom and at the para-position with a bromine atom. This specific arrangement of halogens and the amide linkage dictates its reactivity and potential for further functionalization.

Caption: Chemical Structure of **N-(4-Bromo-2-chlorophenyl)acetamide**.

Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and physicochemical properties of the compound.

Property	Value	Source(s)
CAS Number	3460-23-9	[1] [4]
IUPAC Name	N-(4-bromo-2-chlorophenyl)acetamide	[1] [3] [5]
Molecular Formula	C ₈ H ₇ BrCINO	[1] [3] [6]
Molecular Weight	248.51 g/mol	[1] [3] [5]
InChI Key	MITWNEIUIPGZKR-UHFFFAOYSA-N	[1] [3] [5]
Canonical SMILES	CC(=O)NC1=C(C=C(C=C1)Br)Cl	[1] [3]
Appearance	White to cream solid/crystals	[5] [7]
Melting Point	151-152 °C	[3] [6]
Boiling Point	367.8±32.0 °C at 760 mmHg	[6]
Solubility	Soluble in hot methanol	[3]
Purity	≥98%	[5] [8]

Synthesis Protocol: A Validated Laboratory Method

The synthesis of **N-(4-Bromo-2-chlorophenyl)acetamide** is typically achieved through the electrophilic bromination of N-(2-chlorophenyl)acetamide. The following protocol is a self-validating system, incorporating in-process monitoring and standard purification techniques to ensure high purity and yield of the final product.

Causality and Experimental Rationale

The choice of reagents is critical for the success of this synthesis. N-(2-chlorophenyl)acetamide is the logical starting material. Selectfluor is employed as an efficient and relatively safe electrophilic fluorinating agent which, in the presence of a bromide source like HBr, acts as an

in-situ generator of an electrophilic bromine species ("Br⁺"). Hydrobromic acid (HBr) serves as both a bromide source and a catalyst. The reaction is quenched with sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Dichloromethane (CH₂Cl₂) is used for extraction due to its immiscibility with water and its ability to effectively dissolve the organic product. Finally, silica gel column chromatography is the standard for purifying the product from any remaining starting material or by-products.

Caption: Workflow for the synthesis of **N-(4-Bromo-2-chlorophenyl)acetamide**.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[\[2\]](#)

- Reaction Setup: To a stirred suspension of N-(2-chlorophenyl)acetamide (75 mg, 0.5 mmol) and Selectfluor (213 mg, 0.6 mmol) in water (3.0 mL), add hydrobromic acid (HBr, 40% aqueous solution, 0.08 mL, 0.55 mmol).
- Reaction Execution: Stir the resulting mixture vigorously at room temperature.
- In-Process Control: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically within 5 minutes).
- Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2.0 mL) followed by additional water (20.0 mL). This step neutralizes any excess electrophilic bromine.
- Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂) (3 x 10.0 mL).
- Drying and Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude residue.
- Purification: Purify the residue by silica gel column chromatography using a petroleum ether-ethyl acetate (6:1, v/v) eluent system.
- Final Product: Collect the relevant fractions and evaporate the solvent to afford **N-(4-Bromo-2-chlorophenyl)acetamide** as a white solid (expected yield: ~95%).

Applications in Pharmaceutical and Chemical Research

The primary value of **N-(4-Bromo-2-chlorophenyl)acetamide** lies in its role as a versatile chemical intermediate.^{[2][3]} The presence of three distinct reactive sites—the amide linkage and the two halogen atoms—allows for diverse synthetic manipulations.

- **Pharmaceutical Synthesis:** It is a key starting material or intermediate in the synthesis of various pharmaceutical compounds.^{[1][3]} The N-acetylphenyl scaffold is a common feature in many biologically active molecules. The halogen atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
- **Agrochemical Development:** Similar to pharmaceuticals, the halogenated acetanilide structure is relevant in the design of new agrochemicals.
- **Precursor for Novel Compounds:** Researchers utilize this compound to develop new organic molecules with potential applications in material science and other fields.^[1]
- **Potential Biological Activity:** While primarily used as an intermediate, preliminary research suggests that **N-(4-Bromo-2-chlorophenyl)acetamide** itself and its derivatives may possess inherent biological activities. Studies have indicated potential antimicrobial and anticancer properties, although these findings require further in-depth investigation to understand the mechanisms of action.^[1] The design of new bioactive agents often leverages the structural features present in this molecule.^{[9][10]}

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of **N-(4-Bromo-2-chlorophenyl)acetamide** are paramount to ensure safety. The compound is classified with several hazards that require appropriate precautions.^{[8][11]}

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	[5]
H315		Causes skin irritation.	[5] [8] [11]
H319		Causes serious eye irritation.	[5] [8] [11]
H335		May cause respiratory irritation.	[5] [8] [11]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[5] [8] [11]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[8] [11]
P302+P352		IF ON SKIN: Wash with plenty of soap and water.	[8] [11]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5] [8] [11]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[\[11\]](#)
- Personal Protective Equipment:

- Eye/Face Protection: Wear tightly fitting safety goggles.
- Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.
- Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH- or CEN-certified respirator.[8]

Storage and Stability

- Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture ingress.[3][8][11]
- Incompatibilities: Store away from strong oxidizing agents.[3][8]
- Stability: The compound is stable under recommended storage conditions.[8]

First-Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][11]
- Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11]
- Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-(4-Bromo-2-chlorophenyl)acetamide | 3460-23-9 [smolecule.com]
- 2. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]
- 3. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. N-(4-Bromo-2-chlorophenyl)acetamide | 3460-23-9 [sigmaaldrich.com]
- 6. 4-bromo-2-chloropyrimidine | CAS#:3460-23-9 | Chemsoc [chemsoc.com]
- 7. A18652.14 [thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. irejournals.com [irejournals.com]
- 10. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [N-(4-Bromo-2-chlorophenyl)acetamide CAS number 3460-23-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581725#n-4-bromo-2-chlorophenyl-acetamide-cas-number-3460-23-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com